4-Sulfamoyl-1,2-thiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC18052528
Molecular Formula: C4H4N2O4S2
Molecular Weight: 208.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H4N2O4S2 |
---|---|
Molecular Weight | 208.2 g/mol |
IUPAC Name | 4-sulfamoyl-1,2-thiazole-3-carboxylic acid |
Standard InChI | InChI=1S/C4H4N2O4S2/c5-12(9,10)2-1-11-6-3(2)4(7)8/h1H,(H,7,8)(H2,5,9,10) |
Standard InChI Key | IFWQKEBJXRRJRP-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=NS1)C(=O)O)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
4-Sulfamoyl-1,2-thiazole-3-carboxylic acid belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The sulfamoyl (–SO₂NH₂) and carboxylic acid (–COOH) groups at positions 4 and 3, respectively, confer unique electronic and steric properties.
Molecular Formula and Weight
The molecular formula is C₄H₃N₂O₄S₂, with a calculated molecular weight of 209.21 g/mol. This aligns with the general formula of thiazolecarboxylic acid derivatives, such as 4-thiazolecarboxylic acid (C₄H₃NO₂S, MW 129.14 g/mol) , adjusted for the additional sulfamoyl group.
Structural Comparison to Analogues
The closest documented analogue is 2-sulfamoyl-1,3-thiazole-4-carboxylic acid (PubChem CID 119093887) , which shares the same functional groups but differs in substituent positions. This positional isomerism significantly impacts reactivity and biological activity. For instance, the sulfamoyl group at position 4 in the target compound may enhance hydrogen-bonding interactions compared to position 2 in the analogue .
Synthetic Approaches
While no direct synthesis of 4-sulfamoyl-1,2-thiazole-3-carboxylic acid is reported, methodologies for related thiazole and triazole carboxylic acids offer viable pathways.
Diazotization and Azide Intermediate Formation
Aromatic azides, critical precursors for heterocycle formation, are synthesized via diazotization of anilines followed by azide substitution. For example, 3,5-difluoroaniline reacts with sodium nitrite and hydrochloric acid to form a diazonium salt, which is subsequently treated with sodium azide to yield the corresponding azide . Adapting this method, a thiazole-bearing amine could undergo similar transformations to generate the requisite azide intermediate.
Cyclization with β-Ketoesters
The patent US6642390B2 describes a one-step synthesis of triazole carboxylic acids by reacting azides with β-ketoesters under basic conditions. By substituting the β-ketoester with a thiazole-containing equivalent, this strategy could feasibly produce the target compound. For instance, combining a thiazole azide with ethyl acetoacetate in aqueous ethanol at 80°C for 16 hours may yield the desired product after acidification and purification .
Table 1: Hypothetical Reaction Conditions for Target Compound Synthesis
Component | Quantity | Role |
---|---|---|
Thiazole azide | 25 mmol | Reactant |
β-Ketoester | 28 mmol | Cyclization agent |
K₂CO₃ | 10.5 g | Base |
Aqueous ethanol (95%) | 45 mL | Solvent |
Reaction temperature | 80°C | Optimization point |
Physicochemical Properties
Solubility and Partition Coefficients
The carboxylic acid group enhances water solubility, while the sulfamoyl moiety contributes to polar interactions. For 4-thiazolecarboxylic acid, experimental solubility is 3.66 mg/mL (0.0283 mol/L) . Extrapolating to the target compound, the addition of the sulfamoyl group may reduce solubility due to increased hydrogen-bonding capacity, yielding an estimated solubility of 1.5–2.5 mg/mL in aqueous buffers.
The calculated log P (octanol-water partition coefficient) for 4-thiazolecarboxylic acid is 0.64 , suggesting moderate lipophilicity. Introducing the sulfamoyl group (–SO₂NH₂, log P contribution ≈ -1.2) would lower the log P to approximately -0.56, indicating a preference for hydrophilic environments.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include ν(O–H) at 2500–3300 cm⁻¹ (carboxylic acid), ν(S=O) at 1150–1350 cm⁻¹ (sulfonamide), and ν(C=O) at 1680–1720 cm⁻¹ .
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NMR: The thiazole ring protons would appear as distinct singlets in the 7.5–8.5 ppm range (¹H NMR), with carboxylic acid and sulfamoyl groups causing deshielding effects .
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